molecular formula C15H13N5O2 B1680855 Hymenialdisine Analogue 1 CAS No. 724708-21-8

Hymenialdisine Analogue 1

Cat. No. B1680855
M. Wt: 295.3 g/mol
InChI Key: SMPPSGXPGZSJCP-FLIBITNWSA-N
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Description

Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases, including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at the micromolar .


Synthesis Analysis

The synthesis of Hymenialdisine Analogue 1 analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . The synthesis of these analogs has led to molecules with antiproliferative activities 30-fold higher than Hymenialdisine .


Molecular Structure Analysis

Hymenialdisine Analogue 1 is constructed from a brominated pyrrolo [2,3-c]azepine skeleton and a 5-membered glycocyamidine ring system . Its molecular formula is C15H13N5O2 .


Chemical Reactions Analysis

Hymenialdisine Analogue 1 has been found to have antiproliferative effects . It was reported that the oximes, oxime ethers, and hydrazones groups in aldisine can provide numerous hydrogen bond donor and acceptor moieties .


Physical And Chemical Properties Analysis

The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . Its molecular weight is 295.30 .

Scientific Research Applications

Kinase Inhibition and Disease Treatment Hymenialdisine and its analogues have garnered significant interest in the scientific community due to their potent activity as competitive kinase inhibitors. These compounds, initially discovered in marine sponges, exhibit a unique structural composition that contributes to their efficacy in inhibiting various kinases. Their pharmacological applications extend to the prevention and treatment of multiple diseases, highlighting their potential as therapeutic agents. The synthesis challenges and the evaluation of these compounds as kinase inhibitors have been extensively reviewed, underscoring their significance in medicinal chemistry (Nguyen & Tepe, 2009).

Target Identification and Antiproliferative Activities Further research into Hymenialdisine (HMD) analogues has expanded the understanding of their broad spectrum of kinase inhibitory activities. These studies have identified new protein targets and developed analogues with enhanced selectivity and antiproliferative properties. Such advancements illustrate the versatility of the pyrrolo[2,3-c]azepine skeleton of HMD as a general scaffold for kinase inhibition, offering insights into the development of novel therapeutic compounds (Wan et al., 2004).

Neuroprotective and Antioxidant Activities Research has also highlighted the neuroprotective and antioxidant capabilities of hymenialdisine and its analogues. These compounds have shown significant efficacy in protecting cortical neurons from oxidative stress, underscoring their potential in developing treatments for neurodegenerative diseases. Their mechanism of action includes modulation of the Nrf2-antioxidant response element (ARE) pathway, suggesting a novel approach for therapeutic intervention in conditions characterized by oxidative stress and inflammation (Leirós et al., 2015).

Anti-inflammatory and Cartilage Protection The efficacy of hymenialdisine in inhibiting the production of proinflammatory cytokines and protecting against cartilage degradation has been demonstrated in various models. These findings provide a foundation for the development of new treatments for inflammatory conditions and diseases such as osteoarthritis, showcasing the diverse therapeutic potential of hymenialdisine and its derivatives (Badger et al., 1999).

Inhibition of Cyclin-Dependent Kinases and Neurodegenerative Disorder Treatment Hymenialdisine's ability to inhibit crucial kinases involved in cell cycle regulation and neuronal function highlights its potential in treating neurodegenerative disorders. Its action on cyclin-dependent kinases and glycogen synthase kinase-3beta suggests a promising avenue for addressing diseases characterized by abnormal protein phosphorylation, such as Alzheimer's disease (Meijer et al., 2000).

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets (SDS) of Hymenialdisine Analogue 1 .

properties

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPRPGFGRQXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chk2 Inhibitor

Synthesis routes and methods I

Procedure details

To a solution of 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt (13 mg, 0.027 mmol), in MeOH (5 mL) is added sodium acetate trihydrate (24 mg, 0.18 mmol) and 10% Pd/C (4.5 mg). It is stirred at room temperature under a hydrogen atmosphere overnight and then the catalyst is removed by filtration. The solution is concentrated and the residue is purified by HPLC (C18 column, eluted with CH3CN/H2O with 0.05% TFA) to give 5-(2-amino-5-oxo-3.5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one; 1H NMR (DMSO-d6) δ 3.30-3.36 (m, 4H), 7.20 (t, 1H, J=7.6 Hz), 7.33 (t, 1H, J=7.2 Hz), 7.53 (t, 1H, J=7.6 Hz), 7.58 (d, 1H, J=7.2 Hz), 8.36 (t, 1H, J=2.4 Hz), 9.20 (bs, 1H), 10.37 (bs, 1H), 12.45 (s, 1H); m/z [M++1] 296.1.
Name
5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt
Quantity
13 mg
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24 mg
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5 mL
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Synthesis routes and methods II

Procedure details

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NC1=NC(=O)C(=C2CCNC(=O)c3[nH]c4ccc(Br)cc4c32)N1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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